3,3-Diethyl-4-phenoxyazetidin-2-one
Overview
Description
3,3-Diethyl-4-phenoxyazetidin-2-one is a versatile chemical compound known for its complex structure and diverse applications in scientific research. This compound belongs to the azetidinone family, which is characterized by a four-membered lactam ring. The presence of the phenoxy group and diethyl substituents enhances its chemical properties, making it a valuable intermediate in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-4-phenoxyazetidin-2-one typically involves the [2+2] cycloaddition reaction, also known as the Staudinger reaction. This reaction involves the cycloaddition of ketenes and imines to form the azetidinone ring. One common method includes the reaction of diethyl chlorophosphate with a mixture of amines and aldehydes in the presence of carboxylic acids . The reaction is carried out under mild conditions, and the intermediate imines do not require isolation, simplifying the process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of diethyl chlorophosphate as a reagent is advantageous due to its availability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3,3-Diethyl-4-phenoxyazetidin-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in an appropriate solvent.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as alkoxides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with ceric ammonium nitrate yields dearylated azetidinones .
Scientific Research Applications
3,3-Diethyl-4-phenoxyazetidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various complex molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Diethyl-4-phenoxyazetidin-2-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes by binding to their active sites and blocking substrate access. The phenoxy group and diethyl substituents play a crucial role in enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,3-Diethylazetidine-2,4-dione: Another azetidinone derivative with similar structural features but different functional groups.
N-(4-Ethoxyphenyl) Azetidin-2-one: A compound with an ethoxyphenyl group instead of a phenoxy group.
Uniqueness
3,3-Diethyl-4-phenoxyazetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both diethyl and phenoxy groups makes it a valuable intermediate for synthesizing a wide range of bioactive compounds and materials.
Properties
IUPAC Name |
3,3-diethyl-4-phenoxyazetidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-13(4-2)11(15)14-12(13)16-10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVOBJFMHXHBRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(NC1=O)OC2=CC=CC=C2)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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